molecular formula C13H13BrN2O B2862763 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol CAS No. 329079-64-3

4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B2862763
CAS No.: 329079-64-3
M. Wt: 293.164
InChI Key: HAWKCEGJJOBGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol is a Schiff base derivative characterized by a phenolic core substituted with a bromine atom at the 4-position and an aminomethyl group at the 2-position, which is further linked to a 5-methylpyridin-2-yl moiety.

Properties

IUPAC Name

4-bromo-2-[[(5-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-7,17H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWKCEGJJOBGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s key distinguishing feature is the 5-methylpyridin-2-yl group. Comparisons with similar Schiff bases reveal how substituent modifications influence properties:

Compound Name Substituent Variations vs. Target Compound Key Properties/Effects References
2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}phenol - 3-Methyl instead of 5-methyl on pyridine
- Additional bromine on pyridine
Altered steric hindrance; potential changes in metal-binding affinity
(E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) - 4-Bromophenyl instead of 5-methylpyridin-2-yl Higher electron-withdrawing effect; used as a Cu²⁺/Zn²⁺ chemosensor
4-Bromo-2-[(E)-(2-methoxyphenyl)imino]methyl}phenol - 2-Methoxyphenyl instead of 5-methylpyridin-2-yl Enhanced electron-donating capacity; potential for altered solubility
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol - 2,4,5-Trifluoroanilino group Increased hydrophobicity; higher XLogP3 (4.0)

Key Observations :

  • Electron-withdrawing groups (e.g., bromine in HL1) enhance metal ion affinity, while electron-donating groups (e.g., methoxy in ) may improve solubility .
  • Steric effects: The 5-methyl group on pyridine in the target compound likely reduces rotational freedom compared to bulkier substituents (e.g., trifluoroanilino in ).

Pharmacological and Toxicological Profiles

Evidence from related Schiff bases highlights trends in toxicity and bioactivity:

  • Zinc complexes of brominated Schiff bases (e.g., 4-bromo-2-(2-(piperazin-1-yl)ethylimino)methylphenol) showed minimal hematological and biochemical toxicity at lower doses but reduced liver activity at higher doses .
  • Pyrimidine-based analogs (e.g., 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol) were synthesized for drug discovery, though specific activity data is unavailable .

Contradictions : While some complexes exhibit low toxicity, dose-dependent hepatotoxicity remains a concern, necessitating further safety studies .

Structural and Crystallographic Comparisons

  • Bond lengths and torsion angles: The C15-O1 bond length (1.352 Å) in the target compound’s analogs matches related structures (e.g., 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]-methyl}phenol), indicating consistent phenolic O-H interactions .
  • Non-planarity: Torsion angles (e.g., C10-C9-N1-C5 = -169.8°) in analogs suggest similar conformational flexibility .

Future research should prioritize :

  • Direct toxicity profiling of the target compound.
  • Exploration of its coordination chemistry with transition metals.
  • Comparative studies with newer analogs (e.g., triazole-containing derivatives ).

Biological Activity

4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, a compound with the molecular formula C13H13BrN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a phenolic group, and a pyridine derivative. Its IUPAC name is 4-bromo-2-{[(5-methyl-2-pyridinyl)amino]methyl}phenol, and it is often identified by its CAS Registry Number 329079-64-3.

Antimicrobial Activity

Research indicates that 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol exhibits significant antimicrobial properties against various bacterial and fungal strains.

Antibacterial Activity

In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

The presence of the bromine substituent is believed to enhance the antibacterial activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound may serve as a potential candidate for developing new antifungal agents .

The antimicrobial efficacy of 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol is attributed to its ability to disrupt microbial cell membranes. The positively charged nitrogen atoms in the molecule interact with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications in the phenolic ring or variations in the pyridine moiety have been shown to significantly affect antimicrobial potency. A notable study highlighted that compounds with electron-donating groups on the phenolic ring exhibited enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups .

Q & A

Q. How can the synthesis of 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol be optimized for reproducibility?

Methodological Answer: The synthesis typically involves nucleophilic substitution and Schiff base formation. Key steps include:

  • Step 1: Bromination of 2-methylphenol to introduce the bromine substituent under controlled temperature (0–5°C) using HBr/H₂O₂ .
  • Step 2: Condensation of 4-bromo-2-methylphenol with 5-methylpyridin-2-amine in the presence of a coupling agent (e.g., DCC or EDC) in anhydrous THF .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol .
    Reproducibility hinges on precise stoichiometry, inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm for phenol and pyridine rings) and methyl groups (δ 2.3–2.5 ppm) .
  • FT-IR: Confirm N–H stretching (3300–3400 cm⁻¹) and phenolic O–H (broad peak ~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~323.05 g/mol) and isotopic pattern for bromine .
    X-ray crystallography (using SHELX or WinGX ) is recommended for absolute configuration determination.

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Screening: Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth dilution .
  • Anticancer Assays: MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™) to quantify inhibition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to bioactivity?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP ) can model:

  • Electrostatic Potential (ESP): Identify nucleophilic/electrophilic regions (e.g., Br and phenolic O as reactive sites) .
  • Frontier Molecular Orbitals (HOMO/LUMO): Predict charge transfer interactions with biological targets (e.g., HOMO localized on pyridine ring) .
    Software like Gaussian or ORCA, with basis sets (6-31G* for light atoms, LANL2DZ for Br), are recommended .

Q. How to resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Structural Variants: Compare analogs (e.g., 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol ) to assess substituent effects.
  • Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of IC₅₀ differences .

Q. What strategies improve the compound’s solubility and stability in physiological buffers?

Methodological Answer:

  • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
  • pH Adjustment: Stabilize phenolic O–H via phosphate buffer (pH 7.4) to prevent degradation .
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How to elucidate its mechanism of action using molecular docking and dynamics?

Methodological Answer:

  • Docking: Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase, PDB: 1M17). Focus on hydrogen bonds (pyridine N to Lys721) and hydrophobic contacts (Br with Phe723) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA) .
    Validate with mutagenesis (e.g., alanine scanning of predicted residues) .

Safety and Best Practices

  • Handling: Use fume hoods due to bromine volatility; avoid skin contact (potential sensitizer) .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.